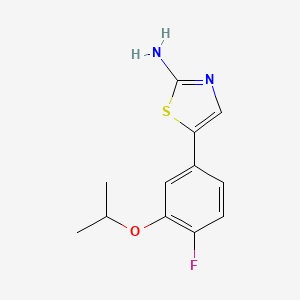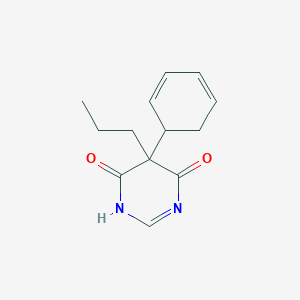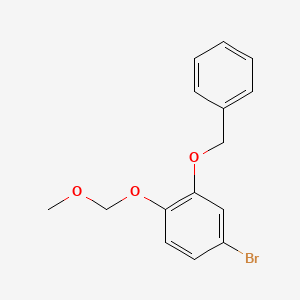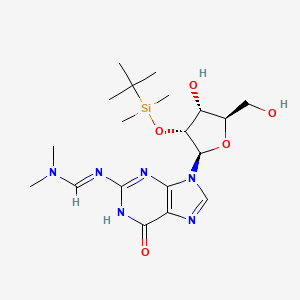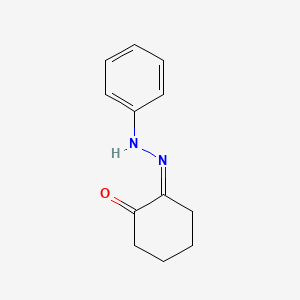
(2Z)-2-(2-phenylhydrazinylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylhydrazono)cyclohexanone is an organic compound with the molecular formula C12H14N2O. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a phenylhydrazono group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylhydrazono)cyclohexanone can be synthesized through the Fischer indole synthesis. This method involves the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride under reflux conditions in glacial acetic acid. The reaction proceeds smoothly, yielding the desired product in good yield .
Industrial Production Methods
The availability of starting materials and the simplicity of the one-pot operation make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylhydrazono)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylhydrazono)cyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazono)cyclohexanone and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s structure allows it to interact with specific binding sites, leading to the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylhydrazono)methylphenol: Similar in structure but with a phenol group instead of a cyclohexanone ring.
1-Oxo-1,2,3,4-tetrahydrocarbazoles: Synthesized via similar routes and used in similar applications.
Uniqueness
2-(2-Phenylhydrazono)cyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives and its role as an intermediate in the synthesis of complex heterocyclic compounds highlight its importance in both research and industrial applications .
Properties
CAS No. |
1687-48-5 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2/b14-11- |
InChI Key |
JKGRWIYJFZVNFM-KAMYIIQDSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=N\NC2=CC=CC=C2)/C1 |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


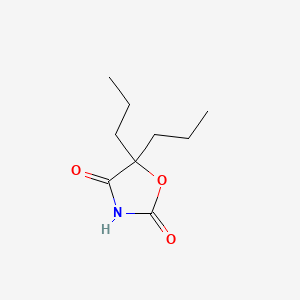
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
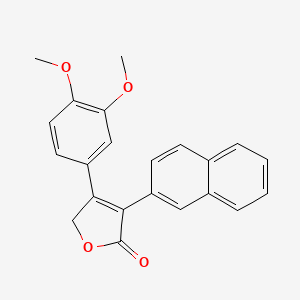

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
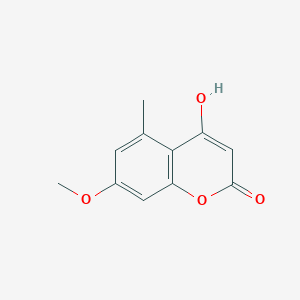
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
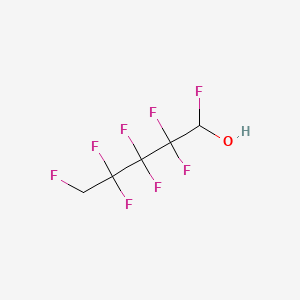
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
